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Compound of Interest

Compound Name: Acryloyl chloride

Cat. No.: B146887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for acryloyl chloride. The information is presented

to be a valuable resource for researchers and professionals involved in chemical synthesis,

characterization, and drug development.

Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for

acryloyl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Acryloyl Chloride
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

6.51 Doublet of Doublets
trans J = 17.2, gem J

= 1.2
Ha

6.13 Doublet of Doublets
cis J = 10.4, trans J =

17.2
Hc

5.86 Doublet of Doublets
cis J = 10.4, gem J =

1.2
Hb

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Acryloyl Chloride

Chemical Shift (δ) (ppm) Assignment

166.0 C=O (Carbonyl)

137.4 =CH₂

131.2 =CH-

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Acryloyl Chloride

Wavenumber (cm⁻¹) Assignment Intensity

~1770 C=O Stretch (Acid Chloride) Strong

~1620 C=C Stretch Medium

~3050 =C-H Stretch Medium

~960 =C-H Bend (trans) Strong
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Sample Phase: Neat (Liquid Film)

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of acryloyl
chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Approximately 10-20 mg of acryloyl chloride is dissolved in about 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

The solution is then filtered through a Pasteur pipette with a small cotton or glass wool plug

directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

The final height of the solution in the NMR tube should be approximately 4-5 cm.

The NMR tube is capped securely to prevent evaporation of the solvent and sample.

2.1.2. Data Acquisition

The prepared NMR tube is placed in the spectrometer's autosampler or manually inserted

into the magnet.

The magnetic field is locked onto the deuterium signal of the CDCl₃ solvent.

The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp,

symmetrical peaks.

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters

include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-

to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and

enhance sensitivity. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural
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abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a

spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Neat Liquid Film)
2.2.1. Sample Preparation

Two clean, dry, and polished salt plates (e.g., NaCl or KBr) are obtained from a desiccator.

A single drop of acryloyl chloride is placed onto the center of one salt plate using a Pasteur

pipette.

The second salt plate is carefully placed on top of the first, creating a thin, uniform liquid film

of the sample between the two plates. The plates are gently pressed together to ensure

there are no air bubbles.

2.2.2. Data Acquisition

A background spectrum of the empty spectrometer is collected to account for atmospheric

water and carbon dioxide.

The "sandwiched" salt plates containing the acryloyl chloride sample are placed in the

sample holder of the FT-IR spectrometer.

The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added at a resolution

of 4 cm⁻¹ over the mid-IR range (4000-400 cm⁻¹).

After data collection, the salt plates are immediately cleaned with a suitable dry solvent (e.g.,

anhydrous acetone or dichloromethane) and returned to the desiccator to prevent damage

from atmospheric moisture.

Visualization
The following diagram illustrates the correlation between the spectroscopic data and the

chemical structure of acryloyl chloride.
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Acryloyl Chloride Structure

NMR Data

IR Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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